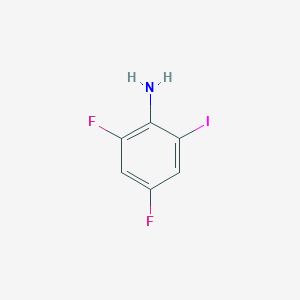

2,4-Difluoro-6-iodoaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

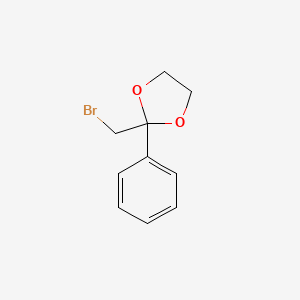

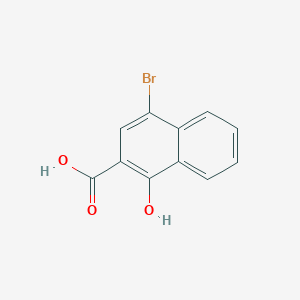

2,4-Difluoro-6-iodoaniline is a halogenated aniline derivative, which is a compound characterized by the presence of an amine group attached to a benzene ring that is further substituted with halogen atoms. In this case, the benzene ring is substituted with two fluorine atoms and one iodine atom. The specific positions of these substituents give the compound its name, indicating the presence of fluorine at the 2 and 4 positions, and iodine at the 6 position relative to the amine group.

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 2,4-Difluoro-6-iodoaniline, can be achieved through various methods. One approach is the direct synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts from aryl iodides, which involves stoichiometric quantities of trifluoroacetic acid and trimethoxybenzene as the counteranion and auxiliary precursors, respectively, under oxidizing conditions. This reaction occurs at mild temperatures and is broad in scope, not requiring a separate anion exchange step to install the trifluoroacetate group . Although the paper does not directly discuss the synthesis of 2,4-Difluoro-6-iodoaniline, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-6-iodoaniline would consist of a benzene ring with two fluorine atoms and one iodine atom attached at specified positions, along with an amine group. The presence of halogens and the amine group would influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other molecules. The exact molecular structure analysis would require further studies, including spectroscopic and crystallographic techniques, to determine the electronic configuration and molecular geometry.

Chemical Reactions Analysis

Halogenated anilines, such as 2,4-Difluoro-6-iodoaniline, can undergo various chemical reactions. The presence of the iodine atom makes it a potential site for nucleophilic substitution reactions, where the iodine could be replaced by other groups. Additionally, the amine group can participate in reactions typical of amines, such as the formation of amides, Schiff bases, and azo compounds. The fluorine atoms could also influence the reactivity of the compound, making it more resistant to nucleophilic attack at the positions ortho and para to the amine group due to the electron-withdrawing nature of fluorine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-6-iodoaniline would be influenced by its molecular structure. The presence of halogens, particularly iodine, would likely increase the molecular weight and density of the compound compared to unsubstituted aniline. The electronegativity of the fluorine atoms could affect the acidity of the amine group, potentially making it less basic than aniline. The compound's solubility in various solvents, melting point, boiling point, and stability would be key physical properties to consider. These properties are essential for understanding the compound's behavior in different environments and its suitability for use in chemical reactions or as an intermediate in the synthesis of more complex molecules.

The provided papers do not contain specific case studies or detailed information on 2,4-Difluoro-6-iodoaniline, so the analysis presented here is based on general knowledge of chemistry and the synthesis and reactivity of similar halogenated aromatic compounds .

科学的研究の応用

Specific Scientific Field

This falls under the field of Organic Chemistry, specifically heterocyclic chemistry and fluorine chemistry .

Summary of the Application

2,4-Difluoro-6-iodoaniline is used in the synthesis of fluorinated quinolines . Quinolines are a class of organic compounds with a wide range of applications in medicine and other fields. The incorporation of fluorine atoms into these compounds can enhance their biological activity and provide other unique properties .

Methods of Application or Experimental Procedures

The specific method of synthesis was not detailed in the source, but it involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Results or Outcomes

Fluorinated quinolines have found applications in medicine, exhibiting antibacterial, antineoplastic, and antiviral activities . They have also been used in agriculture and as components for liquid crystals .

Safety And Hazards

2,4-Difluoro-6-iodoaniline is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2,4-difluoro-6-iodoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXQDOGSRPHRAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650472 |

Source

|

| Record name | 2,4-Difluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-6-iodoaniline | |

CAS RN |

582319-15-1 |

Source

|

| Record name | 2,4-Difluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)